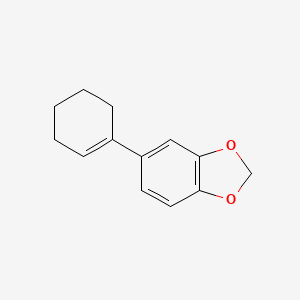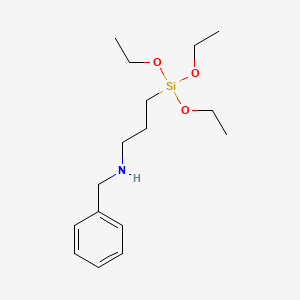
3-Butyn-1-ol, 4-(2-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyn-1-ol, 4-(2-fluorophenyl)- is an organic compound that features both an alkyne and an alcohol functional group. This compound is known for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-1-ol, 4-(2-fluorophenyl)- typically involves the reaction of 4-(2-fluorophenyl)-3-butyn-2-one with a suitable reducing agent. One common method is the reduction of the ketone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Butyn-1-ol, 4-(2-fluorophenyl)- may involve catalytic hydrogenation of the corresponding alkyne using a palladium catalyst. This method allows for the efficient and scalable production of the compound under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyn-1-ol, 4-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
3-Butyn-1-ol, 4-(2-fluorophenyl)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Butyn-1-ol, 4-(2-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The presence of the alkyne and alcohol functional groups allows for diverse reactivity and the formation of multiple products.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butyn-1-ol
- 4-(2-Fluorophenyl)-3-butyn-2-one
- 2-Phenyl-3-butyn-2-ol
Uniqueness
3-Butyn-1-ol, 4-(2-fluorophenyl)- is unique due to the presence of both an alkyne and an alcohol functional group, as well as the fluorophenyl substituent. This combination of features imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
92587-65-0 |
|---|---|
Fórmula molecular |
C10H9FO |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9FO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,4,8H2 |
Clave InChI |
UCWXVNNXCKUEGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)

![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)

![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)

![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)
![2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14349142.png)
![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)

